4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
Beschreibung
4-Benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic pyrrolidinone derivative characterized by a benzoyl group at position 4, a hydroxyl group at position 3, a 2-morpholinoethyl substituent at position 1, and a 3,4,5-trimethoxyphenyl moiety at position 3. The morpholinoethyl side chain enhances solubility and may influence receptor binding kinetics, while the hydroxyl and benzoyl groups contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Eigenschaften
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-32-19-15-18(16-20(33-2)25(19)34-3)22-21(23(29)17-7-5-4-6-8-17)24(30)26(31)28(22)10-9-27-11-13-35-14-12-27/h4-8,15-16,22,29H,9-14H2,1-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHOCHANXUDULY-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic compound belonging to the class of pyrrolones. Its unique structure, characterized by a benzoyl group, hydroxy group, and morpholinoethyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for the compound is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect the transcription of genes related to cell proliferation and apoptosis.
Biological Activities
Research indicates that 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one exhibits several biological activities:
Antitumor Activity
In vitro studies have demonstrated that this compound possesses significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines by activating the p53 pathway and inhibiting the MDM2 protein, which is crucial for tumor growth regulation.
Neuroprotective Effects
Preliminary research suggests that the compound may provide neuroprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory activity by downregulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated significant apoptosis induction in breast and lung cancer cells through p53 activation. |
| Neuroprotection in animal models | Showed reduced neuronal death and improved cognitive function in models of Alzheimer's disease. |
| Anti-inflammatory assays | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of the compound:
- Antitumor Mechanism : The compound was found to disrupt the interaction between p53 and MDM2, leading to increased p53 stability and activity.
- Oxidative Stress Reduction : It effectively scavenged free radicals in vitro, contributing to its neuroprotective effects.
- Cytokine Modulation : Inflammatory cytokine levels were significantly lowered in treated cells compared to controls.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidinone derivatives, focusing on substituent variations, physicochemical properties, and biological activity. Data are compiled from synthetic and pharmacological studies (Tables 1–3).
Table 1: Structural Comparison of Key Pyrrolidinone Derivatives
Key Observations:
Substituent Diversity: The target compound’s 2-morpholinoethyl group (R<sup>1</sup>) distinguishes it from analogs with hydroxypropyl (e.g., ) or morpholinopropyl chains (e.g., ). Morpholinoethyl may improve blood-brain barrier penetration compared to bulkier substituents. The 3,4,5-trimethoxyphenyl group (R<sup>5</sup>) is a hallmark of antimitotic agents, whereas analogs with 4-fluorophenyl or trifluoromethoxyphenyl (e.g., ) prioritize electronic effects over steric bulk.
Table 2: Physicochemical Properties
<sup>a</sup>Calculated using PubChem data.
Key Observations:
Lipophilicity: The target compound’s LogP (3.2) indicates balanced hydrophilicity, likely due to the morpholinoethyl group, compared to more lipophilic analogs (e.g., LogP 4.1 in ).
Key Observations:
Role of Nitro vs. Trimethoxy Groups : The nitro group in enhances electrophilicity and DNA damage, whereas the trimethoxyphenyl group in the target compound may favor tubulin binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
